molecular formula C4H9Cl3Si B1229197 Trimethyl(trichloromethyl)silane CAS No. 5936-98-1

Trimethyl(trichloromethyl)silane

Cat. No. B1229197
CAS RN: 5936-98-1
M. Wt: 191.55 g/mol
InChI Key: GJDRPXAFGRVSQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethyl(trichloromethyl)silane often involves reactions that introduce trichloromethyl groups into silicon-containing compounds. For example, one method for synthesizing trimethyl(trichloromethyl)silane is through the reaction of trimethyl(trihalomethyl)silanes with anhydrous potassium fluoride, catalyzed by 18-crown-6 ether, yielding good yields of CX2 transfer products with olefins (Cunico & Chou, 1978).

Molecular Structure Analysis

Studies on the molecular structure of trimethyl(trichloromethyl)silane derivatives, such as the analysis through Hirshfeld surface analysis, provide insights into the structure-defining interactions. For instance, the crystal structure of a related compound, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, was analyzed to understand the intermolecular hydrogen bonding patterns (Wappelhorst, Wattenberg, & Strohmann, 2023).

Chemical Reactions and Properties

Trimethyl(trichloromethyl)silane participates in various chemical reactions, such as serving as a dihalomethylene transfer agent. Its reactivity with potassium fluoride to generate CX2 transfer products highlights its utility in organic synthesis. Additionally, its reaction with organolithium reagents through a series of isomerization and addition reactions, involving intermediate silyl substituted carbenoids and transient silenes, underlines its complex reactivity profile (Schmohl, Gross, Reinke, & Oehme, 2000).

Physical Properties Analysis

The physical properties of trimethyl(trichloromethyl)silane, such as boiling point, melting point, and solubility, are essential for its handling and application in synthetic procedures. While specific studies on these physical properties were not identified in the current search, they are critical for its practical use in laboratory settings.

Chemical Properties Analysis

The chemical properties of trimethyl(trichloromethyl)silane, including its reactivity with various functional groups and stability under different conditions, are central to its applications in synthetic chemistry. For instance, the one-pot in situ formation and reaction of trimethyl(trichloromethyl)silane for the synthesis of trichloromethylcarbinols demonstrate its versatility and the possibility to avoid strongly basic conditions typically required for such transformations (Henegar & Lira, 2012).

Scientific Research Applications

Chemical Reactions and Synthesis

Trimethyl(trichloromethyl)silane has diverse applications in organic chemistry, especially in chemical reactions and synthesis. It reacts with potassium fluoride to yield dihalocyclopropanes, demonstrating its utility in CX2 transfer products formation (Cunico & Chou, 1978). Furthermore, it's employed in the synthesis of 2,2,2-trichloromethylcarbinols, showcasing its role in diastereoselective trichloromethyl additions and reactions with various aldehydes and ketones (Henegar & Lira, 2012).

Free Radical Reagent in Organic Chemistry

Trimethyl(trichloromethyl)silane is significant as a free radical reagent in organic chemistry. It's used in functional group insertion, transformations, and preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018). Its efficiency as a reducing agent for organic halides, selenides, and isocyanides, and its role in hydrosilylating agents for ketones and alkenes are notable (Ballestri et al., 1991).

Advanced Synthetic Applications

In advanced synthetic applications, trimethyl(trichloromethyl)silane is used for oxidative α-trichloromethylation of tertiary amines, leading to α-amino acid esters. This offers an efficient alternative to traditional cyanation reactions for synthesizing carboxylic acids and their derivatives (Xu et al., 2019). Its application in the simple synthesis of β-trifluoromethylstyrenes, using it as a reagent in Hiyama cross-coupling reactions, highlights its versatility (Omote et al., 2012).

Surface and Material Science

Trimethyl(trichloromethyl)silane plays a role in surface and material science. It's used in studies exploring the efficiency of various hydrophobic silanes, including its variants, in different compositions and applications (Baruwa et al., 2019).

Safety And Hazards

Trimethyl(trichloromethyl)silane is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Relevant Papers

Relevant papers related to Trimethyl(trichloromethyl)silane can be found at Sigma-Aldrich .

properties

IUPAC Name

trimethyl(trichloromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRPXAFGRVSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391896
Record name trimethyl(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(trichloromethyl)silane

CAS RN

5936-98-1
Record name trimethyl(trichloromethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trimethyl(trichloromethyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenol (1.17 g, 0.0125 mole), trimethylsilyl trichloroacetate (3.53 g, 0.015 mole), potassium carbonate (0.035 g) and 18-crown-6 polyether (0.066 g) were placed in a 25-ml round-bottom flask fitted with a distillation head. A dry ice receiver and dry ice trap were attached. The mixture was heated to 150° C. Gas evolution proceeded rapidly and liquid chloroform and CCl3SiMe3 (formed by the base-induced decomposition of trimethylsilyl trichloroacetate) collected in the dry ice trap.
Quantity
1.17 g
Type
reactant
Reaction Step One
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3.53 g
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reactant
Reaction Step One
Quantity
0.035 g
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reactant
Reaction Step One
[Compound]
Name
18-crown-6 polyether
Quantity
0.066 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
KE Henegar, R Lira - The Journal of Organic Chemistry, 2012 - ACS Publications
One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols | The Journal of Organic Chemistry ACS ACS …
Number of citations: 20 pubs.acs.org
JF Gisch, JA Landgrebe - The Journal of Organic Chemistry, 1985 - ACS Publications
The efficacy of silane 3 as a convenient source of: CC12 was tested by decomposing a mixture of 3 and 2, 3-di-methyl-2-butene (4) under FVP conditions at 700 C (10-3-10-4 torr and …
Number of citations: 25 pubs.acs.org
AN Kornev, VV Semenov, YA Kurskii - Russian chemical bulletin, 1996 - Springer
Reactions of organo(trichloromcthyl)silanes RMc 2 SiCCl 3 (R = Me, Ph, Mc 3 Si) with aluminum chloride have been studied. The interaction of trimetltyl(tricltlorometltyl)silane with AlCl 3 …
Number of citations: 2 link.springer.com
RF Cunico, BB Chou - Journal of Organometallic Chemistry, 1978 - Elsevier
PII: S0022-328X(00)90882-9 Page 1 c45 Journal of Organometallic Chemistry, 154 (19’78) C45--C48 Q JBevier Sequoia SA, Lausaune - Printed in The Metherlands Preliminary …
Number of citations: 26 www.sciencedirect.com
AN Kornev, OS Donnikova, VV Semenov… - Russian chemical …, 1995 - Springer
A method for preparing (trichloromethyl)organosilanes by the catalytic decarboxylation of the corresponding trichloroacetoxysilanes RMe 2 SiOC(O)CCl 3 (R = Me, ClCH 2 , Ph, Me 3 Si, …
Number of citations: 3 link.springer.com
Z Zhu, C Xu, Y Wang, L Zhao - Synlett, 2018 - thieme-connect.com
The first example of a Cu-promoted ortho-chlorination of aryl C–H bonds by using TMSCCl 3 as chlorinating agent is reported. This reaction features a high selectivity toward …
Number of citations: 4 www.thieme-connect.com
KE Henegar - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 5936‐98‐1 ] C 4 H 9 Cl 3 Si (MW 189.95) InChI = 1S/C4H9Cl3Si/c1‐8(2,3)4(5,6)7/h1‐3H3 InChIKey = GJDRPXAFGRVSQK‐UHFFFAOYSA‐N ( nucleophilic trichloromethylating agent…
Number of citations: 0 onlinelibrary.wiley.com
JFJ GISCH - 1985 - elibrary.ru
To confirm the existence of a carbonyl ylide as an intermediate in the reaction of dichlorocarbene with carbonyl compounds, a physical study of this reaction was undertaken. …
Number of citations: 0 elibrary.ru
Y Li, T Zheng, W Wang, W Xu, Y Ma… - Advanced Synthesis …, 2012 - Wiley Online Library
A highly stereoselective and practical synthesis of α‐trichloromethyl amines by nucleophilic trichloromethylation of N‐(tert‐butylsulfinyl)imines with chloroform was achieved. The …
Number of citations: 27 onlinelibrary.wiley.com
VE Boikoab, SМ Igumnovab - Online journal “Fluorine notes” ISSN - notes.fluorine1.ru
Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction . Page 1 Online journal “Fluorine notes” ISSN 2071-4807, Vol. 5(120), 2018; DOI: 10.17677/fn20714807.2018.05.04 …
Number of citations: 4 notes.fluorine1.ru

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